2-Benzyl-1,3-diphenylpropane-1,2-diol
Description
Properties
CAS No. |
62640-69-1 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-benzyl-1,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C22H22O2/c23-21(20-14-8-3-9-15-20)22(24,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21,23-24H,16-17H2 |
InChI Key |
HLESYCGEQNOGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The key analogs for comparison include:
3-Phenylpropane-1,2-diol (CAS 17131-14-5, )
(2R)-3-(Benzyloxy)propane-1,2-diol (CAS 56552-80-8, )
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Benzyl-1,3-diphenylpropane-1,2-diol | 1,3-Ph, 2-Bn, 1,2-OH | Not provided | ~288 (estimated) | Diol, Aromatic |
| 1,3-Diphenylpropane-1,2-diol | 1,3-Ph, 1,2-OH | C₁₅H₁₆O₂ | 228.29 | Diol, Aromatic |
| 3-Phenylpropane-1,2-diol | 3-Ph, 1,2-OH | C₉H₁₂O₂ | 152.19 | Diol, Aromatic |
| (2R)-3-(Benzyloxy)propane-1,2-diol | 3-BnO, 1,2-OH | C₁₀H₁₄O₃ | 182.22 | Diol, Ether |
Key Observations :
- The benzyl group in this compound adds steric hindrance and lipophilicity compared to non-benzylated analogs like 1,3-diphenylpropane-1,2-diol.
- Hydroxyl group positioning (1,2 vs. other positions) influences hydrogen bonding and solubility. For example, 3-phenylpropane-1,2-diol () has higher water solubility due to its smaller structure.
- The ether group in (2R)-3-(benzyloxy)propane-1,2-diol () reduces polarity compared to diols, affecting reactivity in reduction or oxidation reactions.
Table 2: Reduction Efficiency of Carbonyl Precursors to Diols (Adapted from )
| Entry | Carbonyl Precursor | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5 | 1,3-Diphenylpropane-1,2-dione | 1,3-Diphenylpropane-1,2-diol | 96 | 97 |
| 3 | 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 97 | 97 |
| 6b | Cinnamaldehyde | 3-Phenyl-2-propen-1-ol | 94 | 94 |
Key Findings :
Physicochemical and Application Differences
- Solubility : 3-Phenylpropane-1,2-diol () is more water-soluble (polar hydroxyl groups dominate) than benzyl-containing analogs.
- Thermal Stability : Benzyl and phenyl groups likely enhance thermal stability in this compound compared to aliphatic diols.
- Biological Activity : Polyethylene glycol analogs () show low toxicity and biodegradability, but aromatic diols like this compound may exhibit different bioaccumulation profiles due to higher lipophilicity .
Q & A
Q. How can prior studies be replicated with improved methodological rigor?
- Methodological Answer : Follow a three-step framework:
Literature meta-analysis : Identify gaps in reported protocols (e.g., unreported stirring rates).
Enhanced controls : Include internal standards (e.g., deuterated analogs) for quantitative NMR.
Open-data validation : Share raw spectra/chromatograms via repositories for peer verification .
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